molecular formula C22H18N4O2S B2695092 4-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide CAS No. 941979-68-6

4-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide

Cat. No. B2695092
CAS RN: 941979-68-6
M. Wt: 402.47
InChI Key: JCVDHXYNISKYCE-UHFFFAOYSA-N
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Description

4-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H18N4O2S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

This compound is part of a broader class of chemicals that are of interest due to their potential applications in creating new pharmaceutical agents, materials, and as intermediates in organic synthesis. The process often involves the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry due to their presence in a multitude of bioactive molecules. Studies like those conducted by Vijay Kumar et al. (2012) and Bacchi et al. (2005) provide foundational methodologies for the synthesis of oxazoles and pyridines, respectively, which are related to the core structure of the compound (Vijay Kumar et al., 2012); (Bacchi et al., 2005). These synthetic pathways often involve catalyzed cyclization reactions, showcasing the potential for creating complex molecules from simpler precursors.

Potential for Antimicrobial and Antitumor Applications

While your requirements exclude discussions on specific drug actions, it's noteworthy that compounds with similar structural motifs have been explored for their biological activities. For example, derivatives of pyridazine and triazole have been studied for their antimicrobial and antitumor activities, hinting at the possible research avenues for exploring the bioactivity of 4-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide (El-Mariah et al., 2006); (Stevens et al., 1984). Research in this direction not only aids in understanding the compound's pharmacodynamics but also in the development of novel therapeutic agents.

Chemical Characterization and Modification

The chemical modification and characterization of compounds like 4-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide enable the development of new materials and the exploration of their physical properties. Studies involving the synthesis and characterization of related compounds provide insights into methodologies that could be applied to this compound for developing new materials or enhancing its properties for specific applications (Ibrahim & Behbehani, 2014).

properties

IUPAC Name

4-methyl-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c1-14-20(29-22(23-14)15-7-4-3-5-8-15)21(28)24-17-10-6-9-16(13-17)18-11-12-19(27)26(2)25-18/h3-13H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVDHXYNISKYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NN(C(=O)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide

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